molecular formula C11H20N2O5 B14321592 Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate CAS No. 100700-29-6

Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate

Cat. No.: B14321592
CAS No.: 100700-29-6
M. Wt: 260.29 g/mol
InChI Key: PWJITWBMAVAXBG-UHFFFAOYSA-N
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Description

Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is a complex organic compound known for its significant role in scientific research, particularly in the study of carcinogenesis. This compound is a derivative of butyric acid and is often used in experimental models to induce specific types of cancer, such as urinary bladder cancer, in laboratory animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate typically involves the reaction of butyric acid with 4-hydroxybutylamine, followed by nitrosation and esterification. The reaction conditions often include the use of solvents like acetone and reagents such as sodium nitrite for the nitrosation step .

Industrial Production Methods

The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of butyric acid, such as carboxylic acids, amines, and substituted esters .

Scientific Research Applications

Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is primarily used in scientific research to study the mechanisms of carcinogenesis. It is particularly valuable in:

Mechanism of Action

The compound exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and cancer development. The nitroso group is particularly reactive and can form covalent bonds with DNA bases, disrupting normal cellular processes. This mechanism is crucial for its use in cancer research, as it helps to mimic the effects of carcinogens in humans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is unique due to its specific structure, which allows it to induce cancer in a controlled manner. Its ability to form stable DNA adducts makes it particularly valuable for studying the early stages of carcinogenesis and testing potential cancer therapies .

Properties

CAS No.

100700-29-6

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

methyl 4-[4-acetyloxybutyl(nitroso)amino]butanoate

InChI

InChI=1S/C11H20N2O5/c1-10(14)18-9-4-3-7-13(12-16)8-5-6-11(15)17-2/h3-9H2,1-2H3

InChI Key

PWJITWBMAVAXBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCN(CCCC(=O)OC)N=O

Origin of Product

United States

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